2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide
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Overview
Description
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazine rings in its structure makes it a unique molecule with significant pharmacological potential.
Preparation Methods
The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazolo[1,5-d][1,2,4]triazine core often involves cyclization reactions of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions.
Functional Group Transformations: Subsequent functionalization of the core structure can be achieved through various organic transformations such as alkylation, acylation, and oxidation reactions.
Industrial Production: Industrial synthesis may employ microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic rings, enhancing the compound’s biological activity.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-d][1,2,4]triazines with potential pharmacological properties.
Scientific Research Applications
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE has been extensively studied for its applications in various fields:
Biology: The compound exhibits significant biological activities, including antifungal, anticancer, and antiviral properties. It is used in the development of new therapeutic agents.
Medicine: Due to its pharmacological potential, it is being investigated for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Comparison with Similar Compounds
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(3-PHENYLPROPYL)ACETAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share structural similarities and biological activities.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C24H25N5O2/c1-2-18-10-12-20(13-11-18)21-15-22-24(31)28(26-17-29(22)27-21)16-23(30)25-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,2,6,9,14,16H2,1H3,(H,25,30) |
InChI Key |
QVEJGCLBHVOABO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
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